
Ethyl 4,4-dichlorocyclohexanecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4,4-dichlorocyclohexanecarboxylate is an organic compound with the molecular formula C9H14Cl2O2 It is a derivative of cyclohexane, where the carboxylate group is esterified with ethanol, and two chlorine atoms are substituted at the 4-position of the cyclohexane ring
準備方法
Synthetic Routes and Reaction Conditions
Ethyl 4,4-dichlorocyclohexanecarboxylate can be synthesized through several methods. One common approach involves the esterification of 4,4-dichlorocyclohexanecarboxylic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the chlorination of ethyl cyclohexanecarboxylate using chlorine gas in the presence of a radical initiator such as benzoyl peroxide. This reaction introduces chlorine atoms at the 4-position of the cyclohexane ring, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The esterification process can be optimized by using high-purity starting materials and precise control of reaction parameters such as temperature, pressure, and catalyst concentration. Additionally, advanced separation techniques such as distillation and crystallization are employed to purify the final product.
化学反応の分析
Types of Reactions
Ethyl 4,4-dichlorocyclohexanecarboxylate undergoes various chemical reactions, including:
-
Substitution Reactions: : The chlorine atoms in the compound can be substituted with other nucleophiles such as hydroxide ions, amines, or thiols. These reactions typically occur under basic conditions and result in the formation of substituted cyclohexanecarboxylates.
-
Reduction Reactions: : The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride. This reaction is usually carried out in anhydrous solvents to prevent hydrolysis of the ester.
-
Hydrolysis Reactions: : The ester group can be hydrolyzed to the corresponding carboxylic acid and ethanol under acidic or basic conditions. Acidic hydrolysis is typically performed using hydrochloric acid, while basic hydrolysis involves the use of sodium hydroxide.
Common Reagents and Conditions
Substitution Reactions: Sodium hydroxide, ammonia, thiols, and other nucleophiles.
Reduction Reactions: Lithium aluminum hydride, sodium borohydride, anhydrous solvents.
Hydrolysis Reactions: Hydrochloric acid, sodium hydroxide, water.
Major Products Formed
Substitution Reactions: Substituted cyclohexanecarboxylates.
Reduction Reactions: Cyclohexanemethanol derivatives.
Hydrolysis Reactions: 4,4-dichlorocyclohexanecarboxylic acid and ethanol.
科学的研究の応用
Ethyl 4,4-dichlorocyclohexanecarboxylate has several scientific research applications, including:
-
Chemistry: : It is used as a building block in organic synthesis for the preparation of more complex molecules
-
Biology: : The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a lead compound for drug development.
-
Medicine: : Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals with improved efficacy and safety profiles.
-
Industry: : this compound is used in the production of specialty chemicals and materials, including polymers and resins with enhanced properties.
作用機序
The mechanism of action of ethyl 4,4-dichlorocyclohexanecarboxylate involves its interaction with specific molecular targets and pathways. The chlorine atoms in the compound can participate in halogen bonding interactions with biological macromolecules, potentially affecting their structure and function. Additionally, the ester group can undergo hydrolysis to release the corresponding carboxylic acid, which may further interact with cellular components.
類似化合物との比較
Ethyl 4,4-dichlorocyclohexanecarboxylate can be compared with other similar compounds, such as:
-
Ethyl 4-chlorocyclohexanecarboxylate: : This compound has only one chlorine atom at the 4-position, resulting in different chemical properties and reactivity.
-
Ethyl 4,4-difluorocyclohexanecarboxylate:
-
Ethyl cyclohexanecarboxylate: : The absence of halogen atoms in this compound results in significantly different chemical behavior and reactivity.
This compound is unique due to the presence of two chlorine atoms at the 4-position, which imparts distinct chemical properties and reactivity compared to its analogs.
特性
IUPAC Name |
ethyl 4,4-dichlorocyclohexane-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14Cl2O2/c1-2-13-8(12)7-3-5-9(10,11)6-4-7/h7H,2-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWUTUWCWOFBQSG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(CC1)(Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

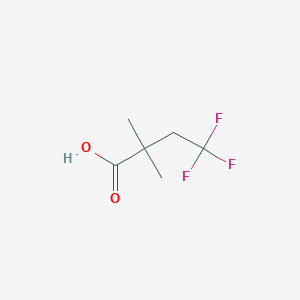



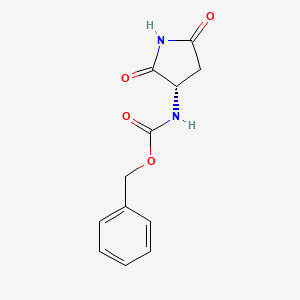

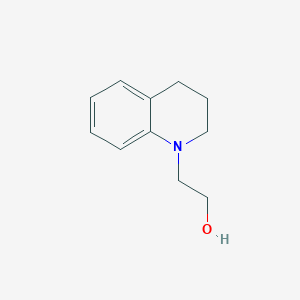
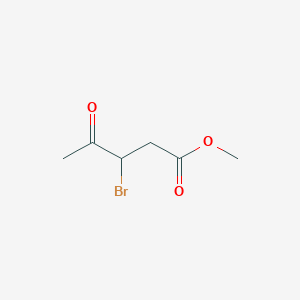


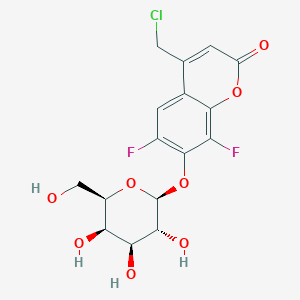

![4-{3-[4-(3,4-Dichloro-benzyl)-morpholin-2-ylmethyl]-ureidomethyl}-benzamide](/img/structure/B1354024.png)
